N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C28H21N. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Its structure consists of a biphenyl core with a naphthyl and phenyl substituent, which contributes to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves the coupling of naphthyl and biphenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a naphthylboronic acid with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, naphthyl derivatives, and various quinone and amine derivatives .
Scientific Research Applications
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine in electronic devices involves its ability to transport holes efficiently. This is due to its conjugated structure, which allows for effective charge delocalization. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-naphthyl)-N,N’-bis(phenyl)-[1,1’-biphenyl]-4,4’-diamine (NPB): Known for its use in OLEDs as a hole-transporting material.
N4,N4-Di(biphenyl-4-yl)-N4’-(naphthalen-1-yl)-N4’-phenyl-[1,1’-biphenyl]-4,4’-diamine: Another compound used in organic electronics with similar properties.
Uniqueness
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which provides a balance of thermal stability and electronic properties, making it highly effective in electronic applications .
Properties
IUPAC Name |
N-(4-naphthalen-2-ylphenyl)-2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-9-23(10-3-1)27-12-6-7-13-28(27)29-26-18-16-22(17-19-26)25-15-14-21-8-4-5-11-24(21)20-25/h1-20,29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOYBQDBSEDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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